molecular formula C11H11N3 B2792690 4-Tert-butylpyridine-2,6-dicarbonitrile CAS No. 141920-17-4

4-Tert-butylpyridine-2,6-dicarbonitrile

Cat. No.: B2792690
CAS No.: 141920-17-4
M. Wt: 185.23
InChI Key: ORAHYPJJQPOIHL-UHFFFAOYSA-N
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Description

4-Tert-butylpyridine-2,6-dicarbonitrile is an organic compound with the molecular formula C11H11N3. It is a derivative of pyridine, featuring a tert-butyl group at the 4-position and two cyano groups at the 2- and 6-positions. This compound is known for its applications in various scientific fields, including chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Tert-butylpyridine-2,6-dicarbonitrile can be synthesized through a multi-step process. One common method involves the reaction of 4-tert-butylpyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as column chromatography, ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butylpyridine-2,6-dicarbonitrile undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridine ring.

    Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

4-Tert-butylpyridine-2,6-dicarbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Materials Science: The compound is utilized in the fabrication of dye-sensitized solar cells, where it acts as an additive to improve the efficiency and stability of the cells.

    Biology and Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity in various assays.

    Industry: It finds applications in the production of specialty chemicals and advanced materials, contributing to innovations in various industrial processes.

Mechanism of Action

The mechanism of action of 4-tert-butylpyridine-2,6-dicarbonitrile involves its interaction with molecular targets and pathways in chemical and biological systems. In dye-sensitized solar cells, the compound enhances the open-circuit voltage by interacting with the redox electrolyte, thereby improving the overall efficiency of the cell. In biological systems, its mechanism of action is still under investigation, with studies focusing on its potential interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butylpyridine: Lacks the cyano groups, making it less reactive in certain chemical reactions.

    2,6-Dicyanopyridine: Lacks the tert-butyl group, resulting in different physical and chemical properties.

    4-Methylpyridine-2,6-dicarbonitrile: Features a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.

Uniqueness

4-Tert-butylpyridine-2,6-dicarbonitrile is unique due to the presence of both the tert-butyl group and the cyano groups. This combination imparts distinct steric and electronic characteristics, making it valuable in specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-tert-butylpyridine-2,6-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-11(2,3)8-4-9(6-12)14-10(5-8)7-13/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAHYPJJQPOIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=C1)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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